molecular formula C10H15N3O2 B14796552 Tert-butyl 2-amino-2-pyrimidin-2-ylacetate

Tert-butyl 2-amino-2-pyrimidin-2-ylacetate

Cat. No.: B14796552
M. Wt: 209.24 g/mol
InChI Key: ZXUBMOKRGAHKEJ-UHFFFAOYSA-N
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Description

2-(BOC-AMINOMETHYL)PYRIMIDINE, also known by its chemical name tert-butyl N-(pyrimidin-2-ylmethyl)carbamate, is a compound that features a pyrimidine ring substituted with an aminomethyl group protected by a tert-butoxycarbonyl (BOC) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BOC-AMINOMETHYL)PYRIMIDINE typically involves the reaction of pyrimidine-2-carboxaldehyde with tert-butyl carbamate in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 2-(BOC-AMINOMETHYL)PYRIMIDINE are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(BOC-AMINOMETHYL)PYRIMIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, amides, dihydropyrimidines, and free amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(BOC-AMINOMETHYL)PYRIMIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(BOC-AMINOMETHYL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The BOC group serves as a protecting group, allowing the aminomethyl group to be selectively deprotected and react with target molecules. This selective reactivity is crucial in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BOC-AMINOMETHYL)PYRIMIDINE is unique due to its combination of a pyrimidine ring and a BOC-protected aminomethyl group. This structure provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .

Biological Activity

Tert-butyl 2-amino-2-pyrimidin-2-ylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a tert-butyl group, an amino group, and a pyrimidine ring. Its molecular formula is C9H14N2O2C_9H_{14}N_2O_2 with a molecular weight of 182.22 g/mol. The presence of the amino group allows for hydrogen bonding, while the pyrimidine ring can engage in π-π interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to modulation of metabolic pathways.
  • Receptor Interaction : It may interact with specific receptors, influencing signal transduction pathways that are critical in various biological processes .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial and antifungal activities, potentially making it useful in treating infections.

Biological Activity Overview

Activity TypeObservationsReferences
AntimicrobialExhibits activity against various pathogens
Enzyme InhibitionInhibits enzymes related to metabolic pathways
CytotoxicityPotential anticancer activity observed in vitro

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating bacterial infections. For example, studies reported an IC50 value indicating significant inhibition of bacterial growth at low concentrations.

Cytotoxic Effects

In cancer research, the compound has shown promise in inhibiting the proliferation of certain cancer cell lines. A study indicated that derivatives similar to this compound displayed cytotoxic effects against multidrug-resistant (MDR) cancer cells, highlighting its potential as a lead candidate for further development in oncology .

Enzyme Interaction Studies

Investigations into the enzyme inhibition properties of this compound revealed that it could effectively inhibit enzymes involved in critical metabolic pathways. This was particularly evident in studies focusing on anti-inflammatory effects where the compound showed significant inhibition of COX enzymes, suggesting a potential role in managing inflammatory conditions .

Structure-Activity Relationship (SAR)

The SAR studies on compounds related to this compound have provided insights into how structural modifications can enhance biological activity:

  • Amino Group Positioning : The position and nature of substituents on the amino group significantly influence binding affinity and potency.
  • Pyrimidine Ring Modifications : Alterations to the pyrimidine ring can enhance or reduce activity against specific targets, suggesting that careful design can optimize therapeutic effects .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

tert-butyl 2-amino-2-pyrimidin-2-ylacetate

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7(11)8-12-5-4-6-13-8/h4-7H,11H2,1-3H3

InChI Key

ZXUBMOKRGAHKEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=NC=CC=N1)N

Origin of Product

United States

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